6-(Trifluoromethyl)benzothiophene-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Thiophene Derivatives

Scientific Field: Medicinal Chemistry

Application Summary: Thiophene-based analogs are of interest to a growing number of scientists as a potential class of biologically active compounds.

Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates.

Results or Outcomes: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs).

Trifluoromethyl Group-Containing Drugs

Scientific Field: Pharmaceutical Chemistry

Application Summary: Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years.

Methods of Application: The synthesis of these drugs involves the incorporation of the TFM group into potential drug molecules.

Results or Outcomes: These drugs have been found to exhibit numerous pharmacological activities.

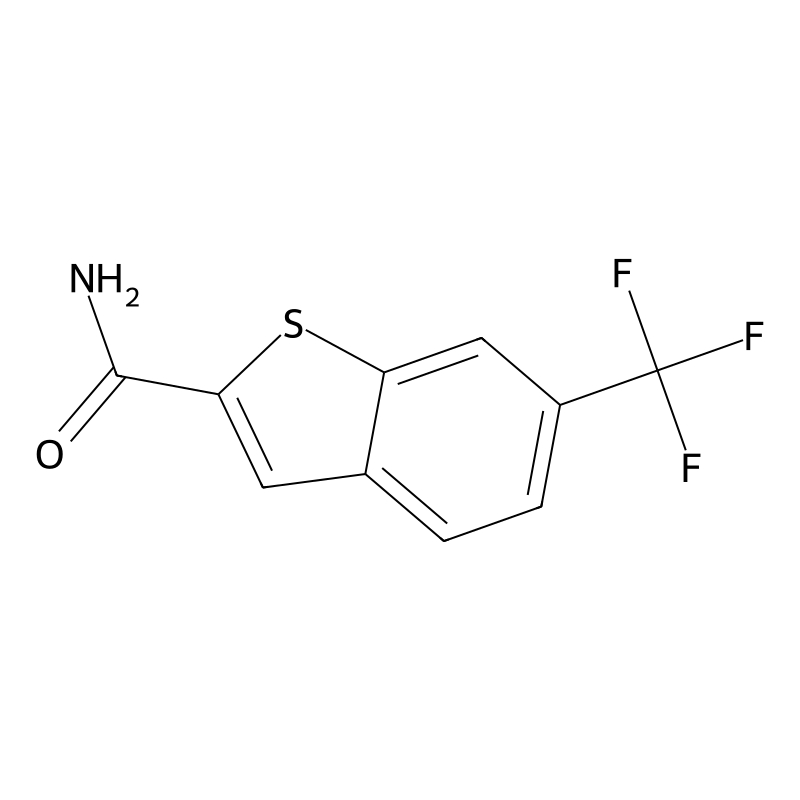

6-(Trifluoromethyl)benzothiophene-2-carboxamide is a compound characterized by the presence of a trifluoromethyl group attached to a benzothiophene moiety and an amide functional group. This structure imparts unique electronic properties, making it a subject of interest in various chemical and biological studies. The trifluoromethyl group enhances the compound's lipophilicity and stability, which can influence its reactivity and interaction with biological targets.

- Potential skin and eye irritant: The presence of the amide functionality suggests TFBT-2-CONH2 could irritate skin and eyes upon contact.

- Potential respiratory irritant: Inhaling dust particles of the compound could irritate the respiratory system.

- Trifluoromethylation: This involves the introduction of the trifluoromethyl group into other substrates, often through radical mechanisms or electrophilic processes .

- Formation of Heterocycles: It can serve as a precursor in synthesizing various heterocyclic compounds, including thieno[2,3-b]pyridines, which have potential pharmaceutical applications .

- Transamination Reactions: The compound can undergo transamination to yield carbonyl compounds, demonstrating its utility in organic synthesis.

6-(Trifluoromethyl)benzothiophene-2-carboxamide exhibits notable biological activities, particularly in inhibiting specific enzymes and modulating cellular processes. Its trifluoromethyl group enhances binding affinity to proteins, potentially leading to stronger interactions with biological targets. Studies have shown its ability to influence gene expression related to oxidative stress and apoptosis, indicating its role in cellular signaling pathways and metabolic processes .

Several methods have been developed for synthesizing 6-(Trifluoromethyl)benzothiophene-2-carboxamide:

- Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to significantly reduce reaction times and improve yields when synthesizing compounds containing the benzothiophene scaffold .

- Condensation Reactions: The compound can be synthesized through condensation reactions involving benzothiophene derivatives and appropriate amine sources under controlled conditions .

- Electrophilic Trifluoromethylation: This method employs hypervalent iodine reagents to introduce the trifluoromethyl group into the benzothiophene structure efficiently .

The applications of 6-(Trifluoromethyl)benzothiophene-2-carboxamide are diverse:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly as kinase inhibitors or antimicrobial agents .

- Material Science: The compound's properties lend themselves to applications in advanced materials, including coatings and polymers that require enhanced thermal stability and chemical resistance.

Interaction studies indicate that 6-(Trifluoromethyl)benzothiophene-2-carboxamide can effectively bind to various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for its biological activity, particularly in modulating enzyme functions and influencing cellular pathways. The presence of the trifluoromethyl group is believed to enhance these interactions due to increased hydrophobicity and specific steric effects .

Several compounds share structural similarities with 6-(Trifluoromethyl)benzothiophene-2-carboxamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-(Fluorobenzyl)benzothiophene-2-carboxamide | Structure | Lacks trifluoromethyl group; may exhibit different reactivity. |

| 6-(Chlorobenzyl)benzothiophene-2-carboxamide | Structure | Contains a chlorine atom; different electronic properties compared to trifluoromethyl. |

| Benzothiophene-2-carboxylic acid | Structure | No amide functionality; serves as a precursor for various derivatives. |

These compounds illustrate the unique properties imparted by the trifluoromethyl group in 6-(Trifluoromethyl)benzothiophene-2-carboxamide, affecting its reactivity, biological activity, and potential applications.

Systematic and Common Names

The compound is systematically named 6-(trifluoromethyl)benzo[b]thiophene-2-carboxamide according to IUPAC nomenclature [1] [3]. Alternative designations include:

- 6-(Trifluoromethyl)-1-benzothiophene-2-carboxamide

- 2375008-67-4 (CAS Registry Number) [3].

Molecular Formula and Weight

The molecular formula is C₁₀H₆F₃NOS, with a calculated molecular weight of 245.23 g/mol [1] [3].

Structural Features

The core structure consists of a benzothiophene system (a benzene ring fused to a thiophene ring at positions 2 and 3). Key substituents include:

- A trifluoromethyl (-CF₃) group at position 6 of the benzene ring.

- A carboxamide (-CONH₂) group at position 2 of the thiophene ring [1] [3].

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| SMILES | O=C(C1=CC2=CC=C(C(F)(F)F)C=C2S1)N | [3] |

| InChIKey | PZTKWOCMRLNRSJ-UHFFFAOYSA-N | [1] |

| Hybridization | sp²-dominated aromatic system | [4] |

Isomeric Considerations

Benzothiophenes exhibit two primary isomeric forms:

- Benzo[b]thiophene (fusion at positions 2 and 3, as in this compound) [4].

- Benzo[c]thiophene (fusion at positions 1 and 2), which is structurally distinct and less common [5].

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis for this compound is documented in available literature, analogous benzothiophene derivatives are typically synthesized via:

- Cyclization reactions using halogenated precursors (e.g., 2-bromobenzene derivatives) with sulfur sources like sodium sulfide [4].

- Directed C–H functionalization strategies to introduce substituents regioselectively, as demonstrated in benzothiophene S-oxide intermediates [6].

Key Reaction Steps (Hypothetical)

- Benzothiophene core formation: Cyclization of a substituted benzene-thiophene precursor.

- Trifluoromethylation: Introduction of -CF₃ via electrophilic substitution or cross-coupling.

- Carboxamide installation: Amidation of a pre-existing carboxylic acid or ester group at position 2 [1] [6].

Table 2: Representative Reagents for Analogous Syntheses

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Cyclization | Na₂S, DMF, 80–120°C | [4] |

| Trifluoromethylation | CF₃Cu, Pd catalysis | [6] |

| Amidation | NH₃, EDCl/HOBt | [3] |

Physicochemical Properties

Basic Properties

- Molecular weight: 245.23 g/mol [1] [3].

- Hydrogen bond donors/acceptors: 2 (amide NH₂) and 3 (amide O, thiophene S) [1].

Spectral Characteristics

- IR spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-F vibrations (~1100 cm⁻¹) [3].

- NMR (predicted):

- ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), amide NH₂ (δ 5.5–6.5 ppm).

- ¹³C NMR: Carbonyl carbon (δ ~165 ppm), CF₃ (δ ~120 ppm, q, J = 288 Hz) [3].

Solubility and Stability

- Lipophilicity: Predicted LogP ≈ 2.5 (moderately hydrophobic due to -CF₃) [3].

- Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strong acidic/basic conditions at the amide bond.

Applications and Uses

Pharmaceutical Research

Benzothiophene derivatives are prevalent in drug discovery:

- Raloxifene analogs: Selective estrogen receptor modulators [4].

- Antifungal agents: Structural analogs like sertaconazole [4].

While 6-(trifluoromethyl)benzothiophene-2-carboxamide itself is not yet commercially used, its carboxamide group and -CF₃ substituent suggest potential as a kinase inhibitor or protease modulator [6].

Materials Science

- Organic semiconductors: Benzothiophenes contribute to π-conjugated systems in OLEDs [4].

- Dye intermediates: Thioindigo derivatives utilize benzothiophene cores [4].

Analytical Characterization Methods

Chromatography

- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases [3].

- GC-MS: Limited utility due to low volatility.

Spectroscopic Techniques

| Method | Key Identifiers | Utility |

|---|---|---|

| MS | m/z 245 (M⁺) | Molecular ion confirmation |

| XRD | Crystal lattice parameters | Solid-state structure |

6-(Trifluoromethyl)benzothiophene-2-carboxamide is an organic compound characterized by a benzothiophene core structure with a trifluoromethyl substituent at the 6-position and a carboxamide functional group at the 2-position [1]. The compound exhibits a molecular formula of C₁₀H₆F₃NOS with a molecular weight of 245.22 g/mol [1] [2].

The IUPAC name is 6-(trifluoromethyl)-1-benzothiophene-2-carboxamide, and it is registered under CAS number 2375008-67-4 [1] [2]. The compound's structural identity is further confirmed by its InChI key: PZTKWOCMRLNRSJ-UHFFFAOYSA-N and SMILES notation: C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C(=O)N [1].

| Property | Value |

|---|---|

| IUPAC Name | 6-(trifluoromethyl)-1-benzothiophene-2-carboxamide |

| CAS Number | 2375008-67-4 |

| Molecular Formula | C₁₀H₆F₃NOS |

| Molecular Weight | 245.22 g/mol |

| Physical Form | Solid powder |

| Purity | 98% |

Physical Properties

State and Appearance

The compound exists as a solid powder at room temperature [2]. Commercial preparations typically achieve 98% purity and are characterized as having an off-white to solid appearance [3] [4] [2].

Thermal Properties

While specific melting point data for 6-(Trifluoromethyl)benzothiophene-2-carboxamide is not directly available, thermal property analysis of structurally related benzothiophene carboxamides provides valuable insights. Benzo[b]thiophene-2-carboxamide exhibits a melting point range of 170.5-179.5°C [5]. The closely related 6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide demonstrates a melting point of 183-185°C [6], suggesting that the target compound likely falls within a similar thermal stability range.

| Related Compound | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|

| Benzo[b]thiophene-2-carboxamide | 170.5-179.5 | 177.22 |

| 6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide | 183-185 | 260.24 |

| 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | 192-194 | 246.21 |

Chemical Properties

Molecular Descriptors

The compound exhibits several important molecular descriptors that define its chemical behavior. The exact mass is 245.01221947 Da, with a monoisotopic mass of the same value [1]. The topological polar surface area (TPSA) measures 71.3 Ų, indicating moderate polarity [1].

Hydrogen Bonding Characteristics

The molecular structure contains one hydrogen bond donor and five hydrogen bond acceptors [1] [2]. The carboxamide functional group serves as the primary hydrogen bonding site, with the nitrogen atom capable of donating hydrogen bonds and the carbonyl oxygen acting as an acceptor. The trifluoromethyl group's fluorine atoms contribute additional hydrogen bond accepting capability.

Lipophilicity and Solubility Properties

The compound demonstrates significant lipophilic character with an XLogP3-AA value of 3.0 [1] and a LogP of 3.019 [2]. This elevated lipophilicity results from the presence of the trifluoromethyl group, which enhances the molecule's hydrophobic character while maintaining some polar interactions through the carboxamide functionality.

| Chemical Property | Value |

|---|---|

| XLogP3-AA | 3.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 71.3 Ų |

| Heavy Atom Count | 16 |

| Molecular Complexity | 294 |

Electronic Properties

The trifluoromethyl substituent significantly influences the compound's electronic properties through its strong electron-withdrawing effect. This group enhances the molecular complexity to a value of 294 [1] [2], reflecting the compound's sophisticated electronic structure. The formal charge remains zero, indicating a neutral molecule under standard conditions [1].

Conformational Properties

The compound exhibits one rotatable bond [1] [2], corresponding to the carboxamide group's ability to rotate around the C-C bond connecting it to the benzothiophene ring system. The rigid benzothiophene core provides structural stability, while the carboxamide group introduces limited conformational flexibility.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Properties

Based on structural analysis of related compounds, 6-(Trifluoromethyl)benzothiophene-2-carboxamide would be expected to exhibit characteristic NMR signatures. The trifluoromethyl group typically appears as a quartet in ¹H NMR due to coupling with the adjacent aromatic proton, while ¹⁹F NMR would show the CF₃ signal as a distinct peak [7].

Infrared Spectroscopic Properties

Infrared spectroscopy of benzothiophene carboxamides typically reveals characteristic absorption bands. The carboxamide C=O stretch appears around 1638-1657 cm⁻¹, while N-H stretching vibrations are observed in the 3288-3395 cm⁻¹ region [8]. Aromatic C-H stretching occurs in the 2856-2918 cm⁻¹ range, and substituted benzene patterns appear at 754-862 cm⁻¹ [8].